3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
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Description
3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H20BrNO2S and its molecular weight is 418.35. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to "3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide" have been synthesized and assessed for their antimicrobial properties. Research by Цялковский et al. (2005) indicates that ethyl(3-aryl-2-bromo)propanoates, when reacted with certain thiosemicarbazones, yield compounds with potential antimicrobial activity, particularly against specific bacteria and fungi, highlighting the potential of bromophenyl and furan derivatives in developing new antimicrobial agents (Цялковский et al., 2005).
Synthesis of Heterocyclic Compounds
The ability to synthesize highly substituted furan, thiophene, and other heterocyclic derivatives is crucial in organic chemistry and material science. Metwally's (2007) work demonstrates that starting from ethyl cyanoacetate dimer and through bromination, a variety of heterocyclic derivatives can be synthesized, including furan and thiophene derivatives. These processes are vital for creating molecules with potential applications in electronic materials and pharmaceuticals (Metwally, 2007).
Novel Fluorophores
Research into novel fluorophores is a significant area of material science, with applications in sensing, imaging, and light-emitting devices. Kojima et al. (2016) have developed 2,3-diphenylphenanthro[9,10-b]furans, showing promise as blue fluorophores. These findings open avenues for the development of new materials based on furan derivatives that exhibit strong fluorescence properties (Kojima et al., 2016).
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2S/c21-19-8-2-1-5-16(19)9-10-20(23)22(15-17-6-3-13-24-17)12-11-18-7-4-14-25-18/h1-8,13-14H,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELGHGGRTBYEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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